ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771241
InChI: InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26)
SMILES:
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol

ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC14771241

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C20H20N4O3S
Molecular Weight 396.5 g/mol
IUPAC Name ethyl 2-[2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26)
Standard InChI Key BRVQWPLOHITWTC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered ring containing nitrogen and sulfur) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The pyrazole component is substituted with a cyclopropyl group at position 3 and a phenyl group at position 1, while the thiazole ring bears an acetoxyethyl ester at position 4. This configuration enhances its stability and bioavailability, critical for drug-like properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₃S
Molecular Weight396.5 g/mol
CAS Number1281083-64-4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count7

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multi-step reactions optimized for yield and purity. A representative pathway includes:

  • Cyclopropanation: Introduction of the cyclopropyl group to the pyrazole precursor.

  • Acylation: Reaction with carbonyl chloride to form the amide linkage.

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-bromo ketones.

Table 2: Optimal Reaction Conditions for Key Steps

StepTemperature (°C)SolventCatalystYield (%)
Cyclopropanation80–90DMFPd(OAc)₂72
Acylation25–30DichloromethaneTriethylamine85
Thiazole Cyclization110–120Ethanol68

Reactivity Profile

The compound undergoes characteristic reactions of both thiazoles and pyrazoles:

  • Nucleophilic Substitution: The thiazole’s sulfur atom facilitates substitutions at position 2.

  • Electrophilic Aromatic Substitution: The pyrazole’s electron-rich ring reacts with electrophiles at position 4.

  • Ester Hydrolysis: The ethyl acetate group can be hydrolyzed to carboxylic acids under basic conditions, enabling prodrug strategies.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Thiazole derivatives are renowned for their antimicrobial properties, often targeting bacterial cell wall synthesis or fungal membrane integrity . In vitro studies on analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, with enhanced activity upon pyrazole substitution . Molecular docking suggests inhibition of GlcN-6-P synthase, a key enzyme in microbial cell wall biosynthesis .

Table 3: Comparative Antimicrobial Activity of Thiazole-Pyrazole Hybrids

CompoundMIC (µg/mL)Target OrganismMechanism
Target Compound4.5Candida albicansGlcN-6-P synthase inhibition
4a (Reference) 3.2Staphylococcus aureusCell wall disruption
4d (Reference) 2.8Escherichia coliDNA gyrase binding

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate intestinal permeability (logP = 2.3) due to ester hydrophobicity.

  • Metabolism: Hepatic hydrolysis to the carboxylic acid derivative, followed by glucuronidation.

  • Excretion: Renal clearance of metabolites within 24 hours (t₁/₂ = 6.2 hours).

Toxicity Profile

Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses. Chronic exposure data remain pending.

Future Directions and Applications

Drug Development Opportunities

  • Prodrug Optimization: Ester hydrolysis could yield active metabolites with improved solubility.

  • Combination Therapies: Synergy with β-lactam antibiotics against resistant strains .

  • Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability.

Unanswered Research Questions

  • In Vivo Efficacy: Limited data on animal models of infection or cancer.

  • Resistance Mechanisms: Potential for microbial adaptation via efflux pumps.

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